Serine methyl ester

Description

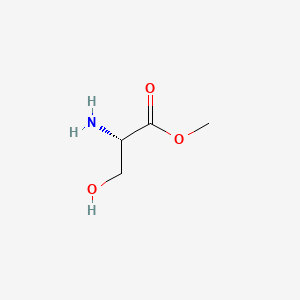

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSUDRATXSJBLY-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of L-Serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-serine methyl ester, a pivotal derivative of the amino acid L-serine. Valued for its role as a chiral building block and a key intermediate, this compound is integral to advancements in peptide synthesis and the development of active pharmaceutical ingredients (APIs). This document details its synthesis methodologies, physicochemical properties, and significant applications, presenting data in a structured format for clarity and ease of comparison.

Physicochemical and Structural Properties

L-serine methyl ester is most commonly handled and stored as its hydrochloride salt to enhance stability and solubility.[1][2] This form is a white, hygroscopic crystalline powder that is readily soluble in water and methanol (B129727).[2][3]

Properties of L-Serine Methyl Ester Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 5680-80-8 | [4][5] |

| Molecular Formula | C₄H₁₀ClNO₃ | [2][5] |

| Molecular Weight | 155.58 g/mol | [2][4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 163 °C (decomposes) | [6][7] |

| Optical Rotation [α]²⁰/D | +2.0° to +6.5° (concentration-dependent, in methanol) | [3][4] |

| Solubility | Highly soluble in water and methanol | [2] |

| IUPAC Name | methyl (2S)-2-amino-3-hydroxypropanoate;hydrochloride | [2][8] |

Properties of L-Serine Methyl Ester (Free Base)

| Property | Value | Reference(s) |

| CAS Number | 2788-84-3 | [9][10] |

| Molecular Formula | C₄H₉NO₃ | [10] |

| Molecular Weight | 119.12 g/mol | [10] |

| Topological Polar Surface Area | 72.6 Ų | [10] |

Spectral Data

-

Infrared (IR) Spectroscopy : The IR spectrum of L-serine methyl ester (free base) shows a characteristic strong C=O stretching band for the ester at approximately 1735 cm⁻¹. A broad band around 3235 cm⁻¹ arises from overlapping O-H and N-H stretching oscillations, while a band at 1654 cm⁻¹ corresponds to the N-H bending of the primary amine.[11] The NIST database provides a reference IR spectrum for the hydrochloride salt.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR data are available for L-serine methyl ester hydrochloride and its derivatives, confirming its chemical structure.[13] For the related N-Boc-L-serine methyl ester, a predicted 1H-NMR spectrum in CDCl₃ shows characteristic peaks at δ 3.79 (s, 3H, -OCH₃), δ 1.46 (s, 9H, -C(CH₃)₃), and signals for the α- and β-protons.[14]

Synthesis of L-Serine Methyl Ester

The esterification of L-serine is typically achieved via acid-catalyzed methods, which yield the stable hydrochloride salt of the methyl ester. For syntheses requiring the free amine, a subsequent deprotection step is necessary.

Common Synthesis Methodologies

| Method | Reagents | Key Features | Typical Yield | Reference(s) |

| Fischer Esterification (Thionyl Chloride) | L-Serine, Methanol, Thionyl Chloride (SOCl₂) | A widely used, high-yielding method. SOCl₂ reacts with methanol to form HCl in situ, which catalyzes the reaction. | >90% | [8] |

| Fischer Esterification (HCl Gas) | L-Serine, Methanol, Hydrogen Chloride (gas) | A straightforward and clean method where HCl gas is bubbled through a methanolic suspension of L-serine. | High | [15] |

| N-Protection & Esterification | N-Boc-L-Serine, K₂CO₃, Methyl Iodide (CH₃I) | Involves protection of the amine group followed by esterification under basic conditions. Useful in multi-step syntheses. | ~86% | [16] |

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification with Thionyl Chloride

This is one of the most common and efficient methods for preparing L-serine methyl ester hydrochloride.

Materials:

-

L-Serine

-

Anhydrous Methanol (MeOH)

-

Thionyl Chloride (SOCl₂)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Ice-water bath

Procedure:

-

In a 100 mL three-neck flask, add 30 mL of anhydrous methanol.

-

Cool the flask in an ice-water bath under mechanical stirring.

-

Slowly add 5.4 mL of thionyl chloride to the methanol. Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, continue stirring in the ice bath for 1 hour.

-

Add 6.00 g (57 mmol) of L-serine to the flask.

-

Remove the ice bath and heat the mixture under reflux for approximately 20 hours.

-

Monitor the reaction completion using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, remove the solvent by vacuum distillation (rotary evaporation).

-

The resulting solid is dried to yield L-serine methyl ester hydrochloride.[8] A yield of 93.7% has been reported for the analogous DL-serine reaction.[8]

Protocol 2: Synthesis of N-Boc-L-Serine Methyl Ester

This protocol first protects the amine group with a tert-butoxycarbonyl (Boc) group, followed by esterification.

Materials:

-

N-Boc-L-Serine

-

Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃), solid

-

Methyl Iodide (CH₃I)

-

Ethyl acetate (B1210297), water, brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a cold (ice-water bath) solution of N-Boc-L-serine (32.4 g, 0.16 mol) in DMF (150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).

-

Stir the white suspension for 10 minutes in the ice-water bath.

-

Add methyl iodide (20.0 mL, 0.32 mol). Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood.

-

Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional hour.

-

Monitor for the complete formation of the methyl ester by TLC.

-

Filter the reaction mixture by suction. Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

-

Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate via rotary evaporation to yield N-Boc-L-serine methyl ester as a pale amber oil (86% yield).[16]

Applications in Research and Drug Development

L-Serine methyl ester hydrochloride is a cornerstone intermediate in several high-value applications.

-

Peptide Synthesis : It serves as a fundamental building block in both solid-phase and solution-phase peptide synthesis.[1][4] The methyl ester group effectively protects the carboxylic acid terminus, preventing unwanted side reactions during peptide bond formation.[1] This protection can be selectively removed under mild conditions to allow for chain elongation.[1]

-

Pharmaceutical Intermediate : The compound is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[17] Notably, it is a key precursor for the production of Ramipril, an ACE inhibitor used to treat high blood pressure and congestive heart failure.[2]

-

Biochemical and Neuroscience Research : It is used in studies of metabolic pathways, protein structure and function, and neurotransmitter synthesis.[4] The serine backbone is vital for constructing molecules that interact with biological systems.

-

Advanced Materials : The hydroxyl group on the serine side chain provides a site for further functionalization, enabling its use in the synthesis of modified peptides, peptide conjugates, and biomedical polymers.[1][16]

Visualized Workflows and Mechanisms

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and isolation of L-serine methyl ester hydrochloride.

Fischer Esterification Mechanism

This diagram outlines the acid-catalyzed mechanism for the formation of the ester from a carboxylic acid and an alcohol.

Application Pathways

This diagram shows the logical relationship between L-serine methyl ester and its primary applications.

References

- 1. nbinno.com [nbinno.com]

- 2. apicule.com [apicule.com]

- 3. L-Serine Methyl Ester Hydrochloride | 5680-80-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. L -Serine methyl ester 98 5680-80-8 [sigmaaldrich.com]

- 7. L-Serine methyl ester hydrochloride | 5680-80-8 [chemicalbook.com]

- 8. L-Serine, methyl ester, hydrochloride (1:1) | C4H10ClNO3 | CID 2723730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Buy Online CAS Number 5680-80-8 - TRC - L-Serine Methyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. L-serine, methyl ester, hydrochloride [webbook.nist.gov]

- 13. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR [m.chemicalbook.com]

- 14. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]

- 15. researchgate.net [researchgate.net]

- 16. N-Boc-L-serine methyl ester, 95% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 17. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Serine Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of serine methyl ester hydrochloride. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support laboratory and drug development activities. This compound hydrochloride, a key derivative of the amino acid serine, serves as a crucial building block in the synthesis of peptides and other biologically active molecules.[1][2] Its hydrochloride salt form enhances stability and water solubility, making it a versatile reagent in organic synthesis.[1][3]

Core Physicochemical Data

The fundamental physicochemical properties of both L-serine methyl ester hydrochloride and DL-serine methyl ester hydrochloride are summarized below. These parameters are critical for understanding the compound's behavior in various experimental and formulation settings.

| Property | L-Serine Methyl Ester Hydrochloride | DL-Serine Methyl Ester Hydrochloride |

| CAS Number | 5680-80-8[3][4][5][6] | 5619-04-5[1][7] |

| Molecular Formula | C₄H₉NO₃·HCl[6][8] | C₄H₉NO₃·HCl[1][7] |

| Molecular Weight | 155.58 g/mol [2][3][9][10] | 155.58 g/mol [1][7] |

| Appearance | White to off-white crystalline powder[11][8][12] | White to off-white crystals[1] |

| Melting Point | 160 - 165 °C (with decomposition)[4][12][13] | 134 - 136 °C[1][7] |

| Solubility | Soluble in water (50 mg/mL) and methanol (B129727).[2][5] Slightly soluble in DMSO.[13] | Soluble in water.[1] |

| pKa | pK₁: 7.03 (+1) (at 25°C, μ=0.1)[13] | Not explicitly found |

| Optical Rotation | [α]²⁰/D +3.4° to +6.5° (c=1 to 4 in methanol)[8][13] | Not applicable |

Spectroscopic Data Summary

Spectroscopic analysis is fundamental for the structural confirmation of this compound hydrochloride.

| Technique | Description |

| ¹H NMR | Spectra are typically acquired in D₂O.[14] Key signals correspond to the methyl ester protons, the α-proton, and the β-protons of the serine backbone. |

| ¹³C NMR | Provides information on the carbon framework of the molecule.[10] |

| IR (Infrared) Spectroscopy | Typically performed on a KBr disc or as a split mull.[9][14] The spectrum for the hydrochloride salt shows a broad band around 3235 cm⁻¹ from O-H and N-H stretching, and a strong C=O stretching band for the ester at approximately 1735 cm⁻¹.[15] |

Experimental Protocols

Detailed methodologies for key experiments are provided to ensure reproducibility and accuracy in the laboratory.

Synthesis of L-Serine Methyl Ester Hydrochloride via Thionyl Chloride Method

This protocol is adapted from a common synthetic route for amino acid methyl esters.[16][17]

Materials:

-

L-Serine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

Suspend L-serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath to 0-10 °C.[16]

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux (around 35-40 °C) and maintain for 24-48 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[16]

-

Cool the reaction mixture.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-serine methyl ester hydrochloride.

-

The product can be purified by recrystallization, for example, from an ethanol/ether mixture.

Melting Point Determination

This is a general procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus (e.g., Mel-Temp).[18][19][20][21]

Materials:

-

Dry, powdered sample of this compound hydrochloride

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Load a small amount of the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the open end into the sample and then tapping the closed end on a hard surface to pack the solid down.[19][21]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[18]

-

For an unknown sample, perform a rapid heating to determine an approximate melting range.[20][21]

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a moderate rate until the temperature is about 15-20 °C below the approximate melting point.[21]

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[19]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

-

Record the temperature at which the last solid particle melts (the end of the melting range).[22] The reported melting point is this range.

NMR Sample Preparation and Analysis

This protocol outlines the general steps for preparing a sample for ¹H NMR spectroscopy.[23][24]

Materials:

-

This compound hydrochloride (5-25 mg for ¹H NMR)[23]

-

Deuterated solvent (e.g., D₂O, as the compound is a hydrochloride salt and soluble in water)

-

NMR tube and cap

-

Pipette

-

Vortex mixer (optional)

Procedure:

-

Weigh 5-25 mg of the this compound hydrochloride sample directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., D₂O) to the NMR tube using a pipette.[23]

-

Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved.

-

Visually inspect the solution to ensure it is clear and free of any solid particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[23]

-

Place the prepared NMR tube into the spinner turbine and insert it into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

FTIR Spectroscopy using KBr Pellet Method

This is a standard procedure for obtaining an infrared spectrum of a solid sample.[10][25]

Materials:

-

This compound hydrochloride (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), dried (approx. 100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Place a small amount of KBr in an agate mortar and grind it to a very fine powder.

-

Add 1-2 mg of the this compound hydrochloride sample to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained.

-

Transfer a portion of the mixture to the pellet press die.

-

Press the mixture under high pressure (as per the manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Obtain a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study of this compound hydrochloride.

References

- 1. DL-Serine methyl ester hydrochloride - CAS-Number 5619-04-5 - Order from Chemodex [chemodex.com]

- 2. L-Serine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. apicule.com [apicule.com]

- 4. fishersci.com [fishersci.com]

- 5. L-Serine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 6. scbt.com [scbt.com]

- 7. DL-Serine methyl ester hydrochloride, 98+% | CAS 5619-04-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. chemimpex.com [chemimpex.com]

- 9. L-serine, methyl ester, hydrochloride [webbook.nist.gov]

- 10. L-Serine, methyl ester, hydrochloride (1:1) | C4H10ClNO3 | CID 2723730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. L-Serine methyl ester hydrochloride(5680-80-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. L-Serine methyl ester hydrochloride CAS#: 5680-80-8 [m.chemicalbook.com]

- 14. L-Serine methyl ester hydrochloride(5680-80-8) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. SSERC | Melting point determination [sserc.org.uk]

- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 22. alnoor.edu.iq [alnoor.edu.iq]

- 23. NMR Sample Preparation [nmr.chem.umn.edu]

- 24. benchchem.com [benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

The Conformational Landscape of Serine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure and conformational preferences of serine methyl ester (Ser-OMe), a derivative of the amino acid serine. Understanding the three-dimensional structure of such molecules is paramount in fields ranging from peptide synthesis to drug design, as conformation dictates molecular recognition and biological activity. This document summarizes key structural data, details the experimental and computational protocols used for its analysis, and provides visual representations of its conformational dynamics.

Introduction: The Significance of this compound Conformation

This compound, as a modified amino acid, serves as a fundamental building block in peptide chemistry. The esterification of the carboxylic acid group increases solubility in organic solvents, a crucial property for solution-phase peptide synthesis.[1][2][3] The conformational flexibility of Ser-OMe, primarily governed by the rotation around the Cα-Cβ (chi1, χ1) and Cβ-Oγ (chi2, χ2) bonds, dictates its preferred shape. This landscape is shaped by a delicate balance of intramolecular forces, including steric hindrance, hyperconjugative effects, and hydrogen bonding.[4] An accurate understanding of these preferences is essential for modeling peptide structures and designing molecules that mimic or interact with biological systems.

The Conformational Landscape

Computational studies, corroborated by experimental data, have revealed a complex potential energy surface for this compound. The primary drivers for the conformational equilibrium are identified as steric and hyperconjugative effects, with intramolecular hydrogen bonding playing a secondary role.[4]

An extensive conformational search has identified several energy minima. The stability of these conformers is determined by the interplay of stabilizing and destabilizing interactions arising from the specific orientations of the amino, hydroxyl, and methyl ester groups. The diagram below illustrates the relationship between the key dihedral angles that define the major conformers of this compound.

Caption: Rotational landscape of this compound defined by χ1 and χ2.

Quantitative Conformational Data

The relative stability and geometry of the most significant conformers of this compound have been determined through quantum chemical calculations. The following tables summarize the key dihedral angles and the relative energies for these conformers, providing a quantitative basis for understanding their populations.

Table 1: Key Dihedral Angles (in degrees) for Ser-OMe Conformers

| Conformer ID | χ1 (N-Cα-Cβ-Oγ) | χ2 (Cα-Cβ-Oγ-H) | ψ (N-Cα-C=O) |

|---|---|---|---|

| I | -65.4 | 60.1 | -25.7 |

| II | 178.9 | 63.3 | -26.0 |

| III | 53.9 | -80.1 | -24.4 |

| IV | 54.4 | 178.4 | -24.3 |

| V | -65.8 | -179.9 | -25.2 |

| VI | 179.9 | -179.9 | -25.9 |

| VII | -65.9 | -60.9 | -25.6 |

| VIII | 53.2 | 58.9 | -24.4 |

| IX | 179.4 | -61.2 | -25.9 |

Data sourced from computational analysis performed at the B3LYP/6-311++G(d,p) level of theory.

Table 2: Relative Energies of Ser-OMe Conformers

| Conformer ID | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|

| I | 0.00 | OH···N |

| II | 0.22 | OH···N |

| III | 0.53 | NH2···OγH |

| IV | 0.69 | None |

| V | 0.81 | None |

| VI | 1.05 | None |

| VII | 1.25 | OH···O=C |

| VIII | 1.48 | NH2···OγH |

| IX | 1.54 | OH···O=C |

Energies calculated at the B3LYP/6-311++G(d,p) level, including zero-point vibrational energy corrections.

Methodologies for Conformational Analysis

The characterization of the conformational space of this compound relies on a synergistic approach combining computational modeling and experimental verification.

Computational Chemistry Protocols

A robust computational workflow is essential for identifying stable conformers and calculating their properties. The typical process involves a multi-step approach to ensure a thorough exploration of the potential energy surface.

References

The Multifaceted Biological Activities of Serine Methyl Ester Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, serves as a fundamental building block for proteins and a precursor to a wide array of crucial biomolecules. Chemical modification of its carboxyl group to a methyl ester yields serine methyl ester, a versatile scaffold for the synthesis of a diverse range of derivatives. These derivatives have garnered significant attention in the scientific community due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. It also delves into their involvement in crucial signaling pathways. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological processes to aid researchers and professionals in the field of drug discovery and development.

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in various physiological processes, including digestion, blood coagulation, and immunity. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound derivatives, particularly those with phosphonate (B1237965) or peptidyl extensions, have emerged as potent and often irreversible inhibitors of serine proteases.[1][2] These compounds act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond cleavage and forming a stable complex with the active site serine residue.[1]

Quantitative Data on Serine Protease Inhibition

The inhibitory potency of this compound derivatives is typically quantified by the inhibition constant (Ki) or the second-order rate constant (kinact/KI) for irreversible inhibitors. Below is a summary of the inhibitory activities of selected this compound derivatives against various serine proteases.

| Derivative Class | Target Protease | Inhibition Metric | Value | Reference |

| α-Aminoalkylphosphonate Diaryl Esters | Human Neutrophil Elastase (HNE) | kinact/KI | > 2,000,000 M-1s-1 | [2] |

| Peptidyl α-Aminoalkylphosphonate Diphenyl Esters | Chymotrypsin | kobs/[I] | 7,000-17,000 M-1s-1 | [3] |

| Macrocyclic Tripeptide (with Arg(Pbf)-kbt) | Matriptase | IC50 | 32 nM | [4] |

| Macrocyclic Tripeptide (with Arg(Pbf)-kbt) | TMPRSS2 | IC50 | 9.8 nM | [4] |

Experimental Protocol: Serine Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds against serine proteases is a colorimetric or fluorometric assay that measures the enzymatic cleavage of a synthetic substrate.

Materials:

-

Purified serine protease (e.g., human neutrophil elastase, chymotrypsin)

-

Synthetic chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Val-p-nitroanilide for HNE)

-

Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

-

This compound derivative inhibitor (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Prepare a stock solution of the this compound derivative inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, add the assay buffer.

-

Add varying concentrations of the inhibitor to the wells. Include a control group with solvent only.

-

Add the serine protease to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the synthetic substrate to each well.

-

Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, time-dependent inhibition kinetics can be analyzed to determine kinact and KI.

Visualizing the Mechanism of Serine Protease Inhibition

The following diagram illustrates the general mechanism of irreversible inhibition of a serine protease by a phosphonate derivative of a this compound.

Figure 1: Mechanism of serine protease inhibition.

Anticancer Activity

The metabolic reprogramming of cancer cells presents unique vulnerabilities that can be exploited for therapeutic purposes. Serine metabolism, in particular, is often upregulated in cancer to support rapid cell proliferation by providing precursors for nucleotide, lipid, and protein synthesis.[5][6] This has led to the exploration of this compound derivatives as potential anticancer agents.

Quantitative Data on Anticancer Activity

The anticancer activity of this compound derivatives is typically evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-Acyl-serine methyl ester derivative 1 | MCF-7 (Breast Cancer) | 15.8 | [7] |

| N-Acyl-serine methyl ester derivative 2 | HCT-116 (Colon Cancer) | 3.6 | [8] |

| N-Acyl-serine methyl ester derivative 3 | HeLa (Cervical Cancer) | 7.0 (GP=7% at 100 µM) | [9] |

| N-Acyl-serine methyl ester derivative 4 | HepG2 (Liver Cancer) | 6.1 | [10] |

*GP = Growth Percentage

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the derivative. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Serine Metabolism Pathway in Cancer

The following diagram illustrates the key steps in the serine synthesis pathway, a critical metabolic route often upregulated in cancer cells.

References

- 1. Phosphonic esters and their application of protease control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Library of Phosphonic-Type Inhibitors of Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Serine in Cancer: Is Two Better Than One? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]

L-Serine Methyl Ester: A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Serine methyl ester, a key intermediate in peptide synthesis and a valuable building block in pharmaceutical and agrochemical research, exhibits a range of solubility and stability characteristics that are critical to its effective use. This technical guide provides an in-depth analysis of the solubility of L-Serine methyl ester hydrochloride in various solvents and a detailed overview of its stability profile under different environmental conditions. Experimental protocols for determining these properties are provided, alongside visualizations of its metabolic context and analytical workflows, to support researchers in the successful application of this versatile compound.

Introduction

L-Serine methyl ester is the methyl ester of the amino acid L-serine. It is commonly supplied as a hydrochloride salt to improve its stability and handling characteristics.[1] As a protected form of L-serine, it plays a crucial role in preventing unwanted side reactions of the carboxylic acid group during peptide synthesis.[1] Its utility extends to the synthesis of various biologically active molecules, including anticancer agents and neuroregulators. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the integrity of experimental data.

Solubility Profile

The solubility of L-Serine methyl ester hydrochloride is a critical parameter for its application in various synthetic and analytical procedures. It is a white crystalline powder that is generally soluble in polar protic solvents.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for L-Serine methyl ester hydrochloride in common laboratory solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | 50[3], ≥ 100[4][5] | Room Temperature | Highly soluble. The hydrochloride salt form enhances aqueous solubility.[6] |

| Methanol (B129727) | Soluble[3] | Room Temperature | While specific quantitative data is limited, it is widely reported as soluble. |

| Dimethyl Sulfoxide (DMSO) | 100[4][5] | Room Temperature | High solubility. Ultrasonic assistance may be needed for rapid dissolution.[4] |

| Ethanol (B145695) | Soluble[2] | Room Temperature | A documented solvent, though specific quantitative data is not readily available.[7] |

Note: The variability in reported aqueous solubility may be due to different experimental conditions or reporting conventions (e.g., "≥" indicating saturation was not reached at that concentration).

Qualitative Solubility and Estimation in Other Solvents

Stability Profile

The stability of L-Serine methyl ester is a critical consideration for its storage, handling, and use in chemical reactions. The primary degradation pathway of concern is the hydrolysis of the ester bond.

General Stability and Storage

L-Serine methyl ester hydrochloride is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3] For long-term storage of solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[4] The compound is also incompatible with strong oxidizing agents.[3]

Hydrolytic Stability

The ester linkage in L-Serine methyl ester is susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol leaving group.

While specific kinetic data for the hydrolysis of L-Serine methyl ester across a range of pH values and temperatures is not extensively published, the general principles of ester hydrolysis apply. It is expected that the rate of hydrolysis will be at a minimum in the neutral to slightly acidic pH range and will increase significantly under strongly acidic or basic conditions.

Stability in Synthetic Applications

In the context of peptide synthesis, L-Serine methyl ester is designed to be stable under the conditions of peptide coupling while allowing for selective deprotection of the ester group when required. The ester can be cleaved under mild conditions, such as saponification with a base or through acidolysis, to yield the free carboxylic acid for subsequent reactions.[1]

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium concentration of L-Serine methyl ester hydrochloride in a given solvent at a specific temperature.

Materials:

-

L-Serine methyl ester hydrochloride

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Add an excess amount of L-Serine methyl ester hydrochloride to a series of vials containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of L-Serine methyl ester in the diluted solution using a validated HPLC method.

-

The solubility is reported as the mean concentration from replicate experiments.

Stability-Indicating HPLC Method for Purity and Degradation Analysis

This protocol provides a general framework for developing and performing a stability-indicating HPLC method to assess the purity of L-Serine methyl ester hydrochloride and monitor its degradation.

Objective: To separate and quantify L-Serine methyl ester from its potential degradation products, primarily L-serine resulting from hydrolysis.

Materials:

-

L-Serine methyl ester hydrochloride

-

L-Serine (as a reference standard for the primary degradant)

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, methanol)

-

Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

HPLC system with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV at a low wavelength like 210 nm, or an Evaporative Light Scattering Detector if UV absorbance is poor).

Procedure:

1. Forced Degradation Study:

-

To demonstrate the specificity of the method, perform forced degradation studies.

-

Acid Hydrolysis: Dissolve the compound in a dilute acid (e.g., 0.1 N HCl) and heat.

-

Base Hydrolysis: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) at room temperature.

-

Oxidative Degradation: Treat the compound with a dilute solution of hydrogen peroxide.

-

Thermal Degradation: Expose the solid compound to elevated temperatures.

-

Photolytic Degradation: Expose a solution of the compound to UV light.

-

Analyze the stressed samples by HPLC to identify the degradation products and ensure they are well-resolved from the parent peak.

2. HPLC Method Development and Validation:

-

Develop a chromatographic method that provides adequate separation between L-Serine methyl ester, L-serine, and any other observed degradants. A typical starting point for underivatized amino acids and their esters is a reversed-phase column with an aqueous mobile phase containing an organic modifier and a buffer.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

3. Stability Study:

-

Prepare solutions of L-Serine methyl ester hydrochloride in the desired solvent systems and at various pH values.

-

Store the solutions under controlled temperature and humidity conditions.

-

At specified time points, withdraw aliquots and analyze them using the validated stability-indicating HPLC method.

-

Determine the percentage of the remaining L-Serine methyl ester and the formation of degradation products over time.

Visualizations

Metabolic Fate of L-Serine

Upon hydrolysis, L-Serine methyl ester yields L-serine, which is a central molecule in cellular metabolism. The following diagram illustrates the key metabolic pathways involving L-serine.

Caption: Metabolic pathways of L-Serine.

Experimental Workflow for Solubility and Stability Testing

The logical flow for a comprehensive assessment of the solubility and stability of L-Serine methyl ester is depicted below.

Caption: Workflow for solubility and stability assessment.

Conclusion

L-Serine methyl ester hydrochloride is a readily soluble compound in polar protic solvents, with its stability being primarily influenced by pH and moisture. The provided data and experimental protocols offer a robust framework for researchers to effectively handle and utilize this important chemical intermediate. A thorough understanding and control of its solubility and stability are essential for the successful design of synthetic routes, the development of stable formulations, and the generation of reliable and reproducible scientific data. Further research to quantify its solubility in a wider array of organic solvents and to determine its hydrolysis kinetics under various conditions would be beneficial to the scientific community.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Page loading... [guidechem.com]

- 3. L-Serine methyl ester hydrochloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. apicule.com [apicule.com]

- 7. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Exploring Derivatives of Serine Methyl Ester for Novel Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine, a non-essential amino acid, is a fundamental building block in a vast array of biological processes, from protein synthesis to the biosynthesis of purines, pyrimidines, and other amino acids. Its derivative, serine methyl ester, serves as a versatile chiral starting material in synthetic organic chemistry and drug discovery. By modifying the core structure of this compound, researchers have developed a diverse range of derivatives with significant potential in various therapeutic areas. These derivatives have been engineered to act as potent and selective inhibitors of enzymes, modulators of signaling pathways, and as key intermediates in the synthesis of complex bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of novel this compound derivatives, with a focus on their potential in drug development.

Derivatives of this compound and Their Therapeutic Applications

The chemical versatility of this compound, with its reactive amine, carboxyl, and hydroxyl groups, allows for a wide range of structural modifications. These modifications have led to the development of derivatives with diverse therapeutic applications, including roles as enzyme inhibitors, anticancer agents, and antiviral compounds.

Serine Protease Inhibitors

A significant area of research has focused on developing this compound derivatives as inhibitors of serine proteases, a large family of enzymes involved in physiological processes such as blood coagulation, digestion, and inflammation.[1] Dysregulation of serine protease activity is implicated in numerous diseases, making them important therapeutic targets.[1]

Aminophosphonate Derivatives: These compounds are effective irreversible inhibitors of serine proteases. The mechanism of inhibition involves the nucleophilic attack of the active site serine's hydroxyl group on the phosphorus atom of the inhibitor, forming a stable covalent adduct that inactivates the enzyme.[2]

Cyclosulfamide-Based Carbamylating Agents: This class of compounds acts as time-dependent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory lung diseases. By modifying the cyclosulfamide scaffold, researchers have developed selective inhibitors for HNE.[3]

Anticancer Agents

The unique metabolic pathways of cancer cells have opened avenues for targeted therapies. Serine metabolism, in particular, is often upregulated in cancer to support rapid cell proliferation, making it an attractive target for anticancer drug development.[4][5]

5-Fluorouracil (B62378) Conjugates: A series of amino acid ester derivatives containing the chemotherapeutic agent 5-fluorouracil have been synthesized. These compounds have shown inhibitory effects against leukemia and liver cancer cell lines, with some derivatives exhibiting greater potency than 5-fluorouracil itself.[6]

N-Dichloroacetyl-DL-serine: The sodium salt of this serine derivative has demonstrated the ability to inhibit the growth of sarcoma-37 in mice, leading to complete tumor regression in some cases.[7]

Antiviral Agents

The essential role of proteases in the life cycle of many viruses has made them a prime target for antiviral drug development. This compound derivatives have been explored for their potential to inhibit viral serine proteases.

Homoserine-Based Macrocycles: Macrocyclic inhibitors incorporating a homoserine moiety have been synthesized and shown to exhibit potent inhibitory activity against the hepatitis C virus (HCV) NS3/4A serine protease.[8][9] Structure-activity relationship (SAR) studies have guided the optimization of these compounds for improved antiviral activity.[8]

Neuroprotective Agents

L-serine and its derivatives have shown potential as neuroprotective agents in various neurological and neurodegenerative disorders. L-serine can exert anti-inflammatory effects and promote neurogenesis.[10][11] It is a precursor to D-serine, a co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and cognitive function.[12] L-serine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.[11][13]

Quantitative Data on this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective compounds.

| Derivative Class | Specific Derivative Example | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Reference |

| Natural Polypeptides | Microviridin B | Elastase | IC₅₀ = 2.6 µM | [14] |

| Microviridin C | Elastase | IC₅₀ = 4.8 µM | [14] | |

| 2-Pyridone Derivatives | Dimeric 2-pyridinone derivative 17 | Human Neutrophil Elastase (HNE) | IC₅₀ in the nM to pM range | [15] |

| Serine Protease Inhibitors | Trichinella spiralis Serpin (rTsSERP1) | Human Neutrophil Elastase (hNE) | Kᵢ ≈ 5 nM | [16] |

| Acyl-enzyme Inhibitors | Sivelestat | Human Neutrophil Elastase (HNE) | IC₅₀ = 44 nM | [17] |

| ONO-5046 | Human Neutrophil Elastase (HNE) | IC₅₀ = 0.044 µM | [17] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel this compound derivatives. Below are representative protocols for key experimental procedures.

Synthesis of L-Serine Methyl Ester Hydrochloride

This procedure describes a common method for the synthesis of L-serine methyl ester hydrochloride.

Materials:

-

L-serine

-

Thionyl chloride

Procedure:

-

Add L-serine to methanol as the solvent.[18]

-

Cool the mixture to a temperature between 0 and 10 °C.[18]

-

Slowly add thionyl chloride dropwise to the cooled mixture.[18]

-

After the addition is complete, heat the reaction mixture to 35-40 °C.[18]

-

Allow the reaction to proceed for 24-48 hours.[18]

-

Cool the reaction mixture to induce crystallization of the product.[18]

-

Collect the L-serine methyl ester hydrochloride crystals by filtration and dry them.[18]

General Protocol for Serine Protease Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against serine proteases.

Materials:

-

Serine protease (e.g., human neutrophil elastase)

-

Test inhibitor compound

-

Specific chromogenic or fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val p-nitroanilide for HNE)[3]

-

Assay buffer (e.g., 0.1 M HEPES buffer with 0.5 M NaCl, pH 7.25)[3]

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a solution of the serine protease in the assay buffer.[3]

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, pre-incubate the enzyme with each concentration of the inhibitor for a defined period.[2]

-

Initiate the enzymatic reaction by adding the specific substrate to each well.[2]

-

Monitor the change in absorbance or fluorescence over time using a plate reader.[2]

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration. For time-dependent inhibitors, kinetic parameters such as the apparent first-order rate constant of inactivation (k_obs) can be determined by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.[2][3]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives often involves elucidating their effects on specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in comprehension and further research.

Serine Biosynthesis Pathway in Cancer

Cancer cells often exhibit increased reliance on the de novo synthesis of serine to support their high proliferation rates. This pathway represents a key target for anticancer therapies.[4]

Caption: De novo serine biosynthesis pathway, a key metabolic route in cancer cells.

Mechanism of Serine Protease Inhibition

Serine protease inhibitors, including those derived from this compound, often function by forming a covalent bond with the active site serine residue of the enzyme, thereby inactivating it.

Caption: General mechanism of covalent inhibition of a serine protease.

L-Serine's Role in Neuroprotection via PI3K/Akt/mTOR Pathway

L-serine has been shown to promote the proliferation and differentiation of neural stem cells, a process potentially mediated by the activation of the PI3K/Akt/mTOR signaling pathway.[11][13]

Caption: L-Serine mediated activation of the PI3K/Akt/mTOR pathway for neuroprotection.

Conclusion

Derivatives of this compound represent a rich and diverse class of molecules with significant potential for novel therapeutic applications. From potent enzyme inhibitors to promising anticancer and antiviral agents, the versatility of the serine scaffold continues to be a source of inspiration for medicinal chemists and drug discovery scientists. The data and protocols presented in this guide offer a foundation for researchers to build upon, fostering further exploration and development of this compound derivatives for the treatment of a wide range of diseases. The continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Inhibition of Serine Proteases by a New Class of Cyclosulfamide-Based Carbamylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine-associated one-carbon metabolic reprogramming: a new anti-cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Serine derivative with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antiviral evaluation of a novel series of homoserine-based inhibitors of the hepatitis C virus NS3/4A serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-serine: Neurological Implications and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Roles of serine in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]

- 14. The Natural Polypeptides as Significant Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neutrophil Elastase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of L-Serine Methyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-serine methyl ester hydrochloride is a derivative of the endogenous amino acid L-serine, utilized primarily in peptide synthesis and neuroscience research.[1][2] Its significance in drug development, particularly for neurological disorders, stems from its role as a stable, water-soluble precursor to L-serine.[3][4] The primary mechanism of action of L-serine methyl ester hydrochloride is predicated on its in vivo hydrolysis to L-serine, which then exerts neuroprotective effects through two principal pathways: modulation of the N-methyl-D-aspartate (NMDA) receptor and regulation of the Unfolded Protein Response (UPR). This document provides a detailed examination of these mechanisms, supported by relevant quantitative data, experimental protocols, and pathway visualizations to guide further research and development.

Core Mechanism of Action: Pro-drug Hypothesis

L-serine methyl ester hydrochloride serves as a pro-drug, delivering L-serine to biological systems. The esterification of the carboxyl group enhances the compound's stability and solubility, facilitating its use in experimental and pharmaceutical contexts.[5][6] It is hypothesized that upon administration, ubiquitous esterase enzymes in the plasma and tissues hydrolyze the methyl ester bond, releasing L-serine and a negligible amount of methanol. This bioconversion is critical, as the subsequent physiological effects are attributed to the resulting L-serine.

Below is a diagram illustrating this initial hydrolysis step, which is the gateway to the compound's biological activity.

Downstream Signaling Pathways

Once converted to L-serine, the compound influences key neurological pathways.

Modulation of the NMDA Receptor Signaling Pathway

L-serine impacts NMDA receptor function through two distinct mechanisms:

-

Conversion to D-Serine: L-serine is the direct precursor to D-serine, a potent co-agonist of the NMDA receptor. The enzyme serine racemase, primarily found in astrocytes, catalyzes this conversion. D-serine binds to the GluN1 subunit of the NMDA receptor, which is an essential step for receptor activation by glutamate, leading to calcium influx and the initiation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[7][8] This pathway is particularly relevant in conditions associated with NMDA receptor hypofunction, such as in certain aspects of Alzheimer's disease.[9]

-

Direct Agonism: At high concentrations, L-serine itself can act as a direct agonist at the NMDA recognition site on the GluN2A subunit, eliciting ion channel activation.[10]

Regulation of the Unfolded Protein Response (UPR)

The UPR is a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[11] L-serine has been shown to be neuroprotective by modulating the UPR to favor cell survival and restore protein homeostasis (proteostasis). Specifically, L-serine treatment can lead to the selective upregulation of key ER chaperone proteins, such as Protein Disulfide Isomerase (PDI), which aids in the proper folding of proteins.[10] This mechanism suggests a therapeutic potential in neurodegenerative diseases characterized by proteotoxic stress.

The UPR is initiated by three main ER-transmembrane sensors: IRE1α, PERK, and ATF6.[12][13] Upon ER stress, the chaperone BiP (also known as GRP78) dissociates from these sensors, leading to their activation and the initiation of downstream signaling to mitigate the stress.

Quantitative Data

Quantitative data for L-serine methyl ester hydrochloride itself is scarce in publicly available literature. However, data for its active metabolite, L-serine, provides insight into its potential efficacy.

| Parameter | Value | Compound | Target/Assay | Source |

| EC50 | 2.6 mM | L-Serine | NMDA receptor-coupled ion channel activation (inward current in rat hippocampal neurons) | [10] |

| Plasma Kinetics | Rapid rise and fall | L-Serine | Oral administration in a single human subject | [14] |

Note: The pharmacokinetic data for L-serine suggests that to maintain elevated plasma levels, frequent dosing (at least three times per day) is likely required. The pharmacokinetics of L-serine methyl ester hydrochloride have not been reported and may differ.

Key Experimental Protocols

The following protocols are foundational for investigating the mechanism of action of L-serine methyl ester hydrochloride.

Protocol: Quantification of L-Serine and D-Serine in Brain Tissue via HPLC

This protocol is adapted from methods for measuring endogenous amino acids and is suitable for assessing the conversion of L-serine methyl ester to L-serine and subsequently to D-serine in vivo or in tissue explants.[15]

Objective: To measure the concentrations of L-serine and D-serine in brain tissue following administration of L-serine methyl ester hydrochloride.

Workflow Diagram:

Methodology:

-

Animal Dosing: Administer L-serine methyl ester hydrochloride or vehicle control to experimental animals via the desired route (e.g., intraperitoneal injection).

-

Tissue Collection: At specified time points, euthanize animals and rapidly dissect brain regions of interest (e.g., cortex, hippocampus) on ice.

-

Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold 0.4 M perchloric acid to precipitate proteins.

-

Protein Removal: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant, which contains the deproteinized amino acid extract.

-

Derivatization: Mix an aliquot of the supernatant (or D/L-serine standards) with a derivatization reagent (e.g., o-phthaldialdehyde (OPA) and N-acetyl-L-cysteine (NAC)) to form fluorescent diastereomers.

-

HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use a gradient elution and detect the derivatives using a fluorescence detector (e.g., excitation 340 nm, emission 450 nm).

-

Quantification: Calculate the concentration of D-serine and L-serine in the samples by comparing peak areas to those of a standard curve.

Protocol: Western Blot for PDI Expression in Cell Culture

This protocol can be used to determine if treatment with L-serine methyl ester hydrochloride leads to an upregulation of the ER stress chaperone PDI in a neuronal cell line.[16][17]

Objective: To assess the effect of L-serine methyl ester hydrochloride on PDI protein levels.

Methodology:

-

Cell Culture and Treatment: Plate a suitable neuronal cell line (e.g., SH-SY5Y) and allow cells to adhere. Treat cells with varying concentrations of L-serine methyl ester hydrochloride for a specified duration (e.g., 24 hours). A positive control for ER stress (e.g., tunicamycin) should be included.

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDI overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should be probed on the same membrane.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize PDI levels to the loading control.

Conclusion

The mechanism of action of L-serine methyl ester hydrochloride is best understood as that of a pro-drug for L-serine. Its primary value lies in providing a more stable and soluble means of elevating systemic L-serine levels. The subsequent biological effects are driven by L-serine and its metabolite D-serine, which together play a crucial role in neuromodulation through the NMDA receptor and in neuroprotection via the unfolded protein response. While the downstream pathways of L-serine are well-characterized, a significant knowledge gap exists regarding the specific pharmacokinetics and enzymatic conversion of the methyl ester itself. Future research should focus on quantifying the bio-conversion rate and distribution of this compound to fully elucidate its therapeutic potential for neurological disorders.

References

- 1. chemimpex.com [chemimpex.com]

- 2. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Serine Methyl Ester Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. apicule.com [apicule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Changes in Serine Racemase-Dependent Modulation of NMDA Receptor: Impact on Physiological and Pathological Brain Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]

- 9. Targeting Synaptic NMDA Receptor Co-agonism as a Therapy for Alzheimer's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High concentrations of neutral amino acids activate NMDA receptor currents in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 12. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Unfolded Protein Response as a Guardian of the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. origene.com [origene.com]

- 17. addgene.org [addgene.org]

The Enigmatic Presence of Serine Methyl Ester: From Natural Scarcity to Synthetic Prominence

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Serine methyl ester, a derivative of the amino acid serine, occupies a curious position in the landscape of biochemistry and pharmaceutical sciences. While it is a cornerstone reagent in synthetic peptide chemistry, its natural occurrence is remarkably limited and not well-documented as a free molecule. This technical guide delves into the known instances of this compound moieties in natural products, contrasts this with its extensive synthetic preparation, and provides detailed methodologies for its synthesis, purification, and characterization. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a clear perspective on the origins and applications of this vital chemical entity.

Natural Occurrence: A Limited Footprint

Contrary to its prevalence in synthetic chemistry, free this compound is not a widely reported naturally occurring compound in plants, animals, or microorganisms. However, the this compound moiety has been identified as a component of more complex natural products, suggesting that enzymatic esterification of serine can occur in nature.

One notable example is the discovery of mycosporine-serine-glycine methyl ester in dinoflagellates, such as Alexandrium tamarense and Prorocentrum micans.[1] Mycosporine-like amino acids (MAAs) are a class of small, UV-absorbing molecules believed to function as sunscreens in marine organisms. The characterization of this specific MAA confirmed the presence of a serine residue with its carboxyl group esterified with methanol (B129727).[1]

While this discovery is significant, it underscores that this compound in nature appears to be a building block incorporated into larger, functional molecules rather than a standalone signaling molecule or metabolite. The biosynthetic pathways leading to such incorporations are still a subject of ongoing research.

Synthesis and Isolation: A Synthetic Workhorse

The primary source of this compound for research and industrial applications is chemical synthesis. It is most commonly prepared and handled as its more stable hydrochloride salt (L-serine methyl ester hydrochloride, CAS 5680-80-8).[2][3] The esterification of the carboxylic acid group is a crucial step to protect it during peptide synthesis, preventing unwanted side reactions.[3]

Common Synthetic Protocols

Several methods have been developed for the synthesis of L-serine (B559523) methyl ester hydrochloride, with the reaction of L-serine with methanol in the presence of an acid catalyst being the most common approach.

Protocol 1: Thionyl Chloride Method

This is a widely used and efficient method for the esterification of amino acids.

-

Reaction: L-serine is suspended in methanol and cooled. Thionyl chloride (SOCl₂) is added dropwise, leading to the in-situ formation of hydrochloric acid, which catalyzes the esterification.

-

Procedure:

-

Suspend L-serine (1 equivalent) in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to yield crude L-serine methyl ester hydrochloride.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol.[2][4]

Protocol 2: Trimethylchlorosilane (TMSCl) Method

This method offers a convenient and high-yielding alternative under mild conditions.[5]

-

Reaction: L-serine is treated with trimethylchlorosilane in methanol.

-

Procedure:

-

To a suspension of L-serine (1 equivalent) in methanol, slowly add trimethylchlorosilane (2 equivalents) at room temperature.

-

Stir the resulting solution until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture on a rotary evaporator to obtain the product.[5]

-

Protocol 3: Gaseous HCl Method

This classic method involves bubbling dry hydrogen chloride gas through a suspension of the amino acid in methanol.[2]

-

Reaction: Anhydrous HCl in methanol acts as the catalyst for esterification.

-

Procedure:

-

Suspend L-serine in anhydrous methanol.

-

Bubble dry HCl gas through the suspension with stirring until the solution becomes clear and then for a short additional period.

-

Remove the solvent under reduced pressure.

-

The resulting solid is L-serine methyl ester hydrochloride.[2]

-

Conversion to the Free Base

For certain applications, the free base of this compound is required. This is typically achieved by neutralizing the hydrochloride salt with a base.

-

Procedure:

-

Dissolve L-serine methyl ester hydrochloride in a suitable solvent like chloroform (B151607) or dichloromethane.

-

Add a base such as triethylamine (B128534) (TEA).

-

The triethylamine hydrochloride precipitate can be filtered off.

-

The filtrate, containing the free this compound, can be used directly or carefully concentrated. It's important to note that the free base is less stable than the hydrochloride salt.[6]

-

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of spectroscopic techniques. The data presented below is for the hydrochloride salt.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to the methyl ester protons, the α-proton, and the β-protons of the serine backbone. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the α-carbon, the β-carbon, and the methyl ester carbon. |

| FTIR | Characteristic absorption bands for the ester carbonyl group, N-H bonds of the ammonium (B1175870) salt, and O-H stretching. |

| Mass Spec (ESI-MS) | Detection of the protonated molecular ion [M+H]⁺ of the free base at m/z 120.06.[7] |

Table 1: Summary of Spectroscopic Data for H-DL-Ser-OMe.HCl.[7]

Role in Signaling and Metabolism: An Open Question

Currently, there is no established role for free this compound in biological signaling pathways or metabolic processes. Its primary known biological context is as a constituent of larger molecules, such as the previously mentioned mycosporine-like amino acids.[1] The lack of evidence for its natural abundance as a free molecule suggests it is unlikely to be a significant signaling entity itself.

Experimental Workflows and Logical Relationships

The synthesis and purification of L-serine methyl ester hydrochloride follow a logical progression, as do the analytical methods for its identification.

Caption: Workflow for the synthesis and purification of L-serine methyl ester hydrochloride.

Caption: Workflow for the analytical characterization of L-serine methyl ester hydrochloride.

Conclusion

This compound is a fascinating molecule whose significance is almost entirely derived from its utility in organic synthesis, particularly in the construction of peptides. Its natural occurrence appears to be rare and confined to its incorporation within larger, complex molecules in a limited number of organisms. For researchers and drug development professionals, the key takeaway is that this compound is a readily accessible synthetic building block, and the well-established protocols for its synthesis and purification provide a reliable source for this important reagent. Future research into the enzymology of natural product biosynthesis may yet uncover a broader, albeit likely subtle, role for serine esterification in the natural world.

References

- 1. Characterization of mycosporine-serine-glycine methyl ester, a major mycosporine-like amino acid from dinoflagellates: a mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-Serine methyl ester hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US3742034A - Process for the purification of l-serine - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - this compound HCl to freebase - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data of Serine Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for serine methyl ester, focusing on its hydrochloride salt, a common and stable form of this amino acid derivative. The guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, it outlines the experimental protocols for the synthesis of this compound hydrochloride and the acquisition of the spectroscopic data, and includes a visual workflow of the synthesis process.

Spectroscopic Data

The following sections summarize the key spectroscopic data for L-serine methyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy